molecular formula C8H11NO2S B2637324 N,3-Dimethylbenzenesulfonamide CAS No. 173020-15-0

N,3-Dimethylbenzenesulfonamide

Cat. No.: B2637324
CAS No.: 173020-15-0
M. Wt: 185.24
InChI Key: IGJVRTGOWHNMOJ-UHFFFAOYSA-N
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Description

N,3-Dimethylbenzenesulfonamide (C₈H₁₁NO₂S) is a sulfonamide derivative featuring a benzene ring substituted with a methyl group at the meta position (C3) and a methyl group attached to the sulfonamide nitrogen. This compound is synthesized via nucleophilic substitution between a benzenesulfonyl chloride derivative and a methylamine source under basic conditions. Its structure imparts moderate polarity, influencing solubility in organic solvents and thermal stability.

Properties

IUPAC Name

N,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-7-4-3-5-8(6-7)12(10,11)9-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJVRTGOWHNMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-Dimethylbenzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N,3-Dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-Dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit carbonic anhydrase enzymes, which play a role in tumor growth and survival. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Formula Key Electronic Features Evidence ID
N,3-Dimethylbenzenesulfonamide N-methyl, C3-methyl C₈H₁₁NO₂S Electron-donating groups enhance stability -
N-(2,3-Dimethylphenyl)benzenesulfonamide C2-methyl, C3-methyl (aniline ring) C₁₄H₁₅NO₂S Steric hindrance at ortho/meta positions
2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide C2-methyl, C4-methyl (benzene); C3-methyl (aniline) C₁₅H₁₇NO₂S Increased steric bulk alters crystal packing
3-Bromo-N,5-dimethylbenzenesulfonamide N-methyl, C3-bromo, C5-methyl C₈H₁₀BrNO₂S Bromine (electron-withdrawing) increases acidity

Key Insights :

  • Substituent Position : The meta-methyl group in this compound minimizes steric clash compared to ortho-substituted analogs like N-(2,3-Dimethylphenyl)benzenesulfonamide, which exhibit restricted rotation due to proximity of substituents .
  • Electronic Effects : Bromine in 3-Bromo-N,5-dimethylbenzenesulfonamide lowers the pKa of the sulfonamide proton, enhancing reactivity in nucleophilic substitutions compared to methyl-substituted analogs .

Functional Group Modifications

Compound Name Additional Functional Groups Impact on Properties Evidence ID
This compound None Balanced hydrophobicity and thermal stability -
N-[2-(Diethylamino)ethyl]-3-(trifluoromethyl)benzenesulfonamide Trifluoromethyl, diethylaminoethyl chain Enhanced solubility in polar solvents; increased bioactivity
3,5-Diamino-N,N-dibutyl-4-methylbenzenesulfonamide C3/C5-amino, N-dibutyl Hydrogen bonding capacity; potential for enzyme interaction
N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) Ethylene bridge (dimer) Higher melting point (≥200°C); reduced solubility

Key Insights :

  • Trifluoromethyl Groups : The electron-withdrawing CF₃ group in increases electrophilicity, making the compound a candidate for kinase inhibition studies.
  • Dimeric Structures: The ethylene-bridged dimer in exhibits a 2D hydrogen-bonded network in crystals, contrasting with the monomeric structure of this compound.

Key Insights :

  • Antimicrobial Applications : Quaternary ammonium derivatives (e.g., ) show enhanced surface activity compared to this compound due to cationic charge.

Biological Activity

N,3-Dimethylbenzenesulfonamide, a sulfonamide compound, has garnered interest for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound has the molecular formula C9H11N1O2S and a molecular weight of 197.26 g/mol. This compound is part of a larger class of sulfonamides known for their diverse biological activities, including antimicrobial and antitumor properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate interaction and catalysis.
  • Antimicrobial Activity : this compound exhibits significant antibacterial properties against various gram-positive bacteria.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

1. Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial efficacy. In vitro studies have shown its effectiveness against several bacterial strains.

2. Antitumor Activity

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis and causing cell cycle arrest at specific phases.

3. Enzyme Interaction Studies

Detailed kinetic analyses reveal that this compound functions as a competitive inhibitor for certain enzymes, offering insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Studies : A study involving various cancer cell lines reported an IC50 value indicating the concentration required to inhibit cell growth by 50%. The compound was found to induce apoptosis in treated cells.
  • Antibacterial Efficacy : The compound showed significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
  • Enzyme Interaction Studies : Kinetic studies indicated that this compound acts as a competitive inhibitor for enzymes involved in metabolic pathways associated with cancer progression.

Comparative Analysis

To better understand the significance of this compound's biological activity, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
4-Amino-n,n-dimethylbenzenesulfonamideC8H11N2O2SLimited enzyme inhibition
4-Amino-3-bromo-n,n-dimethylbenzenesulfonamideC8H11BrN2O2SSimilar antimicrobial properties
4-Amino-3-chloro-n,n-dimethylbenzenesulfonamideC8H11ClN2O2SVarying reactivity; potential enzyme inhibitor

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